molecular formula C21H22OSi B14559380 Dimethyl(triphenylmethyl)silanol CAS No. 62092-98-2

Dimethyl(triphenylmethyl)silanol

Cat. No.: B14559380
CAS No.: 62092-98-2
M. Wt: 318.5 g/mol
InChI Key: HAHBLGTXAHQGHB-UHFFFAOYSA-N
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Description

Dimethyl(triphenylmethyl)silanol is an organosilicon compound characterized by a silanol (-SiOH) functional group bonded to a dimethyl group and a bulky triphenylmethyl (trityl) substituent. Its molecular formula is C₂₁H₂₂OSi, with a molecular weight of ~318.5 g/mol. The triphenylmethyl group imparts significant steric hindrance, influencing its chemical reactivity, stability, and physical properties. Silanols like this are critical in cross-coupling reactions, polymer chemistry, and materials science due to their ability to form siloxane bonds (Si-O-Si) and participate in catalytic cycles . The acidity of the silanol group (pKa ~13–14) is higher than analogous alcohols, enabling deprotonation under mild conditions, which is advantageous in synthetic applications .

Properties

CAS No.

62092-98-2

Molecular Formula

C21H22OSi

Molecular Weight

318.5 g/mol

IUPAC Name

hydroxy-dimethyl-tritylsilane

InChI

InChI=1S/C21H22OSi/c1-23(2,22)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,22H,1-2H3

InChI Key

HAHBLGTXAHQGHB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(triphenylmethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of the corresponding chlorosilane. The reaction typically proceeds as follows: [ \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{OH} + \text{HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the oxidation of the corresponding hydrosilane using oxidizing agents like potassium permanganate or hydrogen peroxide . This method offers the advantage of producing the silanol in high yields and with fewer by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(triphenylmethyl)silanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(triphenylmethyl)silanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(triphenylmethyl)silanol involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial in applications such as catalysis and material science .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The triphenylmethyl group in this compound drastically increases molecular weight and steric bulk compared to smaller substituents (e.g., methylphenyl or thienyl). This hinders accessibility of the silanol group in reactions .
  • Acidity: Silanols generally exhibit higher acidity than alcohols due to electronegativity differences (Si vs. C). This compound’s pKa is comparable to tert-butyldimethylsilanol (~14) but lower than tert-butyl alcohol (pKa 19) .
  • Physical State : Bulky substituents (e.g., triphenylmethyl) favor solid states, whereas smaller groups (e.g., methylphenyl) result in liquids .

Reactivity in Cross-Coupling Reactions

Silanols serve as nucleophiles in palladium-catalyzed cross-coupling reactions. Reactivity trends depend on substituent electronic and steric effects:

Compound Reaction Conditions Yield/Selectivity Key Challenges
Dimethyl(aryl)silanol (e.g., 4-MeO-C₆H₄-) Cs₂CO₃, toluene, 90°C, [allylPdCl]₂, dppb Moderate (54–75%) Homocoupling side reactions
Dimethyl(2-indolyl)silanol NaOt-Bu, [Pd₂(dba)₃]·CHCl₃, CuI, 80°C High (70–90%) Electron-deficient aryl iodides reduce yields
This compound (inferred) Harsher conditions required (e.g., higher temps, optimized ligands) Likely low (<50%) Steric hindrance limits substrate access

Key Findings :

  • Arylsilanolates (e.g., dimethyl(aryl)silanol) are less reactive than alkenyl/alkynylsilanolates, requiring strong bases (Cs₂CO₃) and elevated temperatures .
  • The triphenylmethyl group’s steric bulk likely further reduces reactivity, necessitating tailored catalysts (e.g., bulky phosphine ligands) to mitigate low yields .

Hydrolytic Stability and Condensation

Silanol condensation (SiOH → Si-O-Si) is influenced by substituent sterics and electronic effects:

Compound Hydrolytic Stability Condensation Tendency
Dimethylsilanediol Low High (polymerizes readily)
This compound High Low (steric protection)
Silica-supported silanols Moderate Depends on surface modification

Key Insights :

  • This compound’s bulky triphenylmethyl group inhibits condensation by sterically shielding the silanol group, enhancing stability compared to unhindered silanols like dimethylsilanediol .
  • In contrast, silica-supported silanols (e.g., in MCM-41) undergo condensation unless functionalized with hydrophobic groups (e.g., trimethylsilyl) .

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